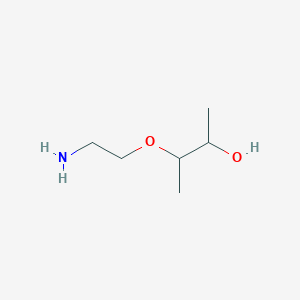

3-(2-Aminoethoxy)butan-2-ol

Description

Contextualization within Amino Alcohol and Ether Chemistry

Amino alcohols are a class of organic compounds that are characterized by the presence of both an amine and an alcohol functional group. This arrangement allows for a wide array of chemical transformations, making them crucial building blocks in the synthesis of more complex molecules. The presence of both a nucleophilic amino group and a hydroxyl group that can act as a nucleophile or be converted into a good leaving group provides significant synthetic flexibility.

The synthesis of ether amino alcohols can be challenging. A primary issue is the selective etherification of the hydroxyl group in the presence of a reactive amino group, which can also undergo alkylation. sigmaaldrich.com Specialized synthetic strategies are often required to achieve the desired product with high selectivity and yield. sigmaaldrich.com

Importance as a Versatile Synthetic Precursor for Chemical Research

The true value of 3-(2-Aminoethoxy)butan-2-ol lies in its potential as a versatile precursor for the synthesis of a wide range of more complex molecules. The presence of two distinct reactive sites, the amino group and the hydroxyl group, allows for stepwise or selective functionalization.

For instance, the amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff base formation: Reaction with aldehydes or ketones.

Simultaneously, the hydroxyl group can be involved in reactions such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form a different ether.

Oxidation: Conversion to a ketone.

The stereochemistry of this compound is another critical aspect. The butan-2-ol backbone contains chiral centers, meaning the compound can exist as different stereoisomers. In many pharmaceutical and biologically active molecules, only a specific stereoisomer exhibits the desired activity. Therefore, the ability to synthesize stereochemically pure forms of this compound would be of significant interest for asymmetric synthesis.

Overview of Current Academic Research Trajectories

While specific academic research focusing solely on this compound is limited, the broader class of amino ether alcohols is being explored in several areas. Based on the applications of structurally similar compounds, potential research trajectories for this compound could include:

Medicinal Chemistry: Amino alcohol moieties are present in a wide range of biologically active compounds. It is plausible that derivatives of this compound could be synthesized and screened for various pharmacological activities.

Catalysis: Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis. The structural features of this compound make it a candidate for development into a novel chiral ligand.

Materials Science: The ability of the amino and hydroxyl groups to form hydrogen bonds and interact with other molecules suggests that derivatives of this compound could be investigated for applications in the development of new polymers or functional materials.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol . |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Ether (-O-) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3-(2-aminoethoxy)butan-2-ol |

InChI |

InChI=1S/C6H15NO2/c1-5(8)6(2)9-4-3-7/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

HCRFVAHNVCGYQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)OCCN)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Aminoethoxy Butan 2 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(2-Aminoethoxy)butan-2-ol reveals several logical disconnections. The most apparent disconnection is at the ether linkage, suggesting a Williamson ether synthesis or a related etherification strategy. This approach would involve an alkoxide derived from 3-aminobutan-2-ol (B1581441) and a suitable 2-haloethylamine derivative, or vice versa.

Another key disconnection can be made at the carbon-nitrogen bond, pointing towards the reaction of a precursor containing the butan-2-ol ether moiety with an amine or an amine equivalent. This could involve the ring-opening of an epoxide derived from a butene or butanol derivative with ethanolamine (B43304).

Finally, a disconnection of the carbon-oxygen bond of the butanol moiety suggests the addition of an organometallic reagent to a protected aminoethoxy-functionalized carbonyl compound. Each of these disconnections points to distinct synthetic strategies that will be explored in the following sections.

Classical Synthetic Routes

Classical synthetic methods provide foundational strategies for the construction of this compound, primarily revolving around the sequential introduction of the required functional groups.

Amine and Alcohol Functional Group Interconversions

The synthesis can commence from a starting material containing either the butanol or the amino alcohol core, followed by functional group interconversions. chemistrysteps.comorganic-chemistry.orgresearchgate.netvanderbilt.eduimperial.ac.uk A common strategy involves the conversion of an alcohol to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by an amine. chemistrysteps.com For instance, a protected 3-bromobutan-2-ol (B1626315) could be reacted with 2-aminoethanol to form the ether linkage. Conversely, one could start with a protected 3-aminobutan-2-ol and react its alkoxide form with a protected 2-chloroethylamine. nih.gov The choice of protecting groups for both the amine and alcohol functionalities is crucial to prevent side reactions and ensure the desired connectivity.

| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction |

| 3-Bromobutan-2-ol (protected) | 2-Aminoethanol | Protected this compound | Deprotection |

| 3-Aminobutan-2-ol (protected) | NaH, then 2-Chloroethylamine (protected) | Protected this compound | Deprotection |

Epoxide Ring-Opening Reactions with Amines and their Derivatives

Epoxide ring-opening is a powerful and regioselective method for the synthesis of β-amino alcohols. researchgate.netrroij.comjsynthchem.comrsc.orgmasterorganicchemistry.com In the context of this compound synthesis, a suitable starting material would be an epoxide derived from butene, such as 2,3-epoxybutane. The reaction of this epoxide with ethanolamine would lead to the desired product. The regioselectivity of the ring-opening is a critical factor; under basic or neutral conditions, the amine will typically attack the less sterically hindered carbon of the epoxide. masterorganicchemistry.com Various catalysts, including Lewis acids and metal triflates, can be employed to facilitate this reaction and enhance its selectivity. rroij.com

| Epoxide | Amine | Catalyst/Conditions | Product |

| 2,3-Epoxybutane | Ethanolamine | Heat or Lewis Acid Catalyst | This compound |

| 2,3-Epoxybutane | N-Boc-ethanolamine | Base | N-Boc-3-(2-Aminoethoxy)butan-2-ol |

Ether Formation Strategies

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.comabuad.edu.ngmasterorganicchemistry.comyoutube.com This approach would involve the reaction of the sodium salt of 3-aminobutan-2-ol (as the alkoxide) with a protected 2-haloethylamine. masterorganicchemistry.com Alternatively, the sodium salt of 2-aminoethanol could be reacted with a 3-halobutan-2-ol derivative. libretexts.org The success of this synthesis is highly dependent on the reaction conditions and the nature of the substrates, as elimination reactions can compete with the desired substitution, particularly with secondary halides. abuad.edu.ngmasterorganicchemistry.com Another etherification strategy is the alkoxymercuration-demercuration of an alkene, though this is less direct for the target molecule. libretexts.org

| Alcohol | Alkyl Halide | Base | Solvent |

| 3-Aminobutan-2-ol (protected) | 2-Chloroethylamine (protected) | NaH | THF, DMSO |

| 2-Aminoethanol (protected) | 3-Bromobutan-2-ol (protected) | NaH | THF, DMSO |

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods, particularly for controlling the stereochemistry of the final product.

Asymmetric Synthesis and Stereoselective Pathways

Given that this compound contains two chiral centers, achieving stereochemical control is a significant challenge. Asymmetric synthesis aims to produce a single enantiomer or diastereomer. diva-portal.orgnih.govnih.govrsc.orgmdpi.comethernet.edu.etresearchgate.net

One approach involves the use of a chiral auxiliary. For instance, a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a key reaction, such as the epoxide ring-opening or an alkylation step. researchgate.net After the desired stereochemistry is established, the auxiliary is removed.

Another powerful strategy is the use of chiral catalysts. rroij.com For example, a chiral Lewis acid catalyst can be used to promote the enantioselective ring-opening of a meso-epoxide with an amine. rroij.comdiva-portal.org Similarly, asymmetric reduction of a ketone precursor using a chiral reducing agent, such as a borane (B79455) complexed with a chiral amino alcohol, can establish the stereochemistry at the alcohol center. rsc.org

Stereoselective synthesis can also be achieved by starting from a chiral pool material, such as an amino acid, which already possesses one or more of the required stereocenters. researchgate.net This can significantly simplify the synthetic route and ensure high enantiomeric purity.

| Precursor | Chiral Reagent/Catalyst | Key Transformation | Stereochemical Outcome |

| 2,3-Epoxybutane (meso) | Chiral Salen-Co(III) complex, Ethanolamine | Epoxide Ring-Opening | Enantiomerically enriched this compound |

| 3-(2-Aminoethoxy)-2-butanone | Chiral Borane Reducing Agent (e.g., CBS reagent) | Ketone Reduction | Diastereomerically enriched this compound |

| Chiral N-Acyl-oxazolidinone | Diethylaluminum chloride, then 2-aminoethanol derivative | Michael Addition | Stereocontrolled formation of the C-N and C-O bonds |

Chiral Auxiliaries and Catalysts in Stereocontrol

The use of chiral auxiliaries is a well-established method for controlling stereochemistry during a synthesis. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed. wikipedia.org

For the synthesis of a molecule like this compound, oxazolidinones, often referred to as Evans auxiliaries, are a prominent choice. wikipedia.org These can be prepared from readily available amino acids. wikipedia.org The synthetic sequence would typically involve acylating the chiral oxazolidinone. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) then directs the alkylation or aldol (B89426) reaction to occur from a specific face, thereby setting the desired stereochemistry at the α-position.

Another important class of chiral auxiliaries includes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from (S)-proline and (R)-glutamic acid, respectively. These are particularly effective in the asymmetric α-alkylation of carbonyl compounds. researchgate.net

In addition to auxiliaries, chiral catalysts play a crucial role in stereocontrol. For the formation of the amino alcohol moiety, catalytic asymmetric nitrene insertion into C-H bonds represents a powerful strategy. sciengine.com Chiral-at-ruthenium catalysts, for example, have been shown to facilitate intramolecular C(sp³)–H amination of N-benzoyloxycarbamates to form cyclic carbamates with high yield and enantioselectivity (up to 99% ee). sciengine.com These cyclic intermediates can then be hydrolyzed to furnish the desired chiral β-amino alcohols. sciengine.com Similarly, rhodium(II)-catalyzed 1,3-dipolar cycloadditions can be employed to create syn-α-hydroxy-β-amino esters with excellent diastereoselectivity, which are precursors to amino alcohols. diva-portal.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Amino Acids | Asymmetric aldol reactions, alkylations wikipedia.org |

| SAMP/RAMP | (S)-Proline / (R)-Glutamic Acid | Asymmetric alkylation of aldehydes and ketones researchgate.net |

| Camphorsultam | Camphor | Asymmetric Diels-Alder, alkylation, and aldol reactions wikipedia.org |

Diastereoselective and Enantioselective Synthesis

Diastereoselective and enantioselective syntheses are fundamental to producing a single stereoisomer of this compound. An enantioselective synthesis creates a new stereocenter in a prochiral molecule, often using a chiral catalyst or reagent. diva-portal.org A diastereoselective synthesis involves a molecule that already contains a stereocenter, and the reaction creates a new stereocenter with a specific configuration relative to the existing one. diva-portal.org

A potential diastereoselective route could start from a chiral amino acid, which provides an inexpensive and enantiopure starting material. rsc.org For instance, a protected L-alanine could be elaborated, with its inherent chirality directing the formation of the second stereocenter.

Enantioselective synthesis can be achieved through various means. The enantioselective allylation of an aldehyde is a key transformation for creating chiral alcohols. organic-chemistry.org For example, a catalyst system can mediate the addition of an allyl group to a protected amino-aldehyde, establishing the stereochemistry of the hydroxyl-bearing carbon. organic-chemistry.org Another powerful method is the catalytic asymmetric reduction of a ketone. For instance, a precursor like 3-(2-aminoethoxy)butan-2-one could be reduced using a chiral catalyst system (e.g., a Ru-BINAP complex) and a hydrogen source to produce the alcohol with high enantiomeric excess.

A diastereoconvergent synthesis is a particularly elegant strategy where a mixture of diastereomers of the starting material is converted into a single diastereomer of the product. nih.gov For vicinal amino alcohols, selenium-catalyzed C-H amination can achieve this. The process involves the destruction of an existing allylic stereocenter followed by its re-formation in a stereocontrolled manner during a fiveable.me-sigmatropic rearrangement, allowing for high anti-selectivity. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, making them ideal for establishing key chiral centers. researchgate.net

A potential chemoenzymatic route to this compound could involve the asymmetric reduction of a ketone precursor using an ene-reductase from the Old Yellow Enzyme (OYE) family. nih.gov These flavin-dependent enzymes are known for their ability to asymmetrically reduce C=C double bonds, and some variants can reduce activated C=O bonds. nih.gov The synthesis could start with a simple, commercially available material that is first modified through chemical steps. In a key step, an enzyme would be used to set the stereochemistry of the alcohol. For example, a diketone or keto-ester precursor could be reduced with a carefully selected ketoreductase (KRED) or OYE to give the desired (S)- or (R)-alcohol with high enantiomeric excess. researchgate.net This enzymatic step would be followed by further chemical transformations to complete the synthesis. This approach avoids the need for chiral auxiliaries or expensive metal catalysts for the stereoselective step. researchgate.net

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound on a research scale. researchgate.net This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For a multi-step synthesis of this compound, each step would require individual optimization. For instance, in a step involving an oxidant like Oxone®, the amount of the oxidizing agent can significantly impact the yield. researchgate.net Using too little may result in an incomplete reaction, while an excess can lead to the formation of byproducts and degradation of the desired product. researchgate.net Similarly, extending the reaction time does not always lead to a higher yield and can sometimes be detrimental. researchgate.net

The choice of solvent is also crucial, as it affects solubility, reactivity, and sometimes the stereochemical outcome of the reaction. For preparative scale-up, factors like the ease of removal and the potential for byproduct recovery become important. researchgate.net For example, in some reactions, diselenide byproducts can be recovered and reused, making the process more efficient and sustainable. researchgate.net

Table 3: Hypothetical Optimization of a Reaction Step for Research Scale

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Baseline | 0.20 mmol Oxidant, 6 h | 75 |

| 2 | Reaction Time | 0.20 mmol Oxidant, 14 h | 78 |

| 3 | Oxidant Amount | 0.25 mmol Oxidant, 6 h | 85 |

| 4 | Oxidant Amount | 0.50 mmol Oxidant, 6 h | 80 |

| 5 | Oxidant Amount | 0.75 mmol Oxidant, 6 h | 44 |

| 6 | Energy Source | Ultrasonic Irradiation | 82 |

This table is a hypothetical example based on the principles of reaction optimization. researchgate.net

Chemical Reactivity and Functional Group Transformations

Reactivity of the Primary Amino Group

The primary amino group (-NH2) in 3-(2-Aminoethoxy)butan-2-ol is a nucleophilic center, capable of participating in a wide range of chemical transformations. msu.edu

Primary amines are effective nucleophiles in substitution reactions. msu.edu The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon atom, leading to the displacement of a leaving group. science-revision.co.uk This reactivity is fundamental to the formation of new carbon-nitrogen bonds. In the case of this compound, the primary amino group can react with alkyl halides in a nucleophilic substitution reaction, likely following an SN2 mechanism, to yield secondary amines. msu.edutaylorfrancis.com The reaction involves the backside attack of the amine nucleophile on the alkyl halide. taylorfrancis.com

The primary amino group of this compound can readily react with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide linkages. organic-chemistry.orgwikipedia.org This transformation is a cornerstone of organic synthesis. Additionally, direct coupling of alcohols and amines to form amides can be achieved using various catalytic systems, which represents an environmentally friendly approach by liberating dihydrogen as the only byproduct. nih.govorganic-chemistry.orgnih.gov For instance, ruthenium and gold-based catalysts have been shown to be effective for this transformation. nih.govnih.govacs.org

| Catalyst System | Reactants | Product | Reference |

| Ruthenium N-heterocyclic carbene complexes | Primary alcohols and primary alkylamines | Secondary amides | nih.govnih.gov |

| Gold or Gold/Iron, -Nickel, or -Cobalt nanoparticles | Alcohols and amines | Amides | acs.org |

Carbamates can be synthesized from amino alcohols and carbon dioxide. acs.orgacs.org This reaction can be promoted by mild dehydrating reagents, such as n-butyl chloride, which facilitate the cyclization of the intermediate carbamate (B1207046) anion. acs.orgacs.org Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) to activate the alcohol, which then reacts with the amine to form the carbamate. researchgate.net

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgarpgweb.com This condensation reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org The process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orglibretexts.org Various methods have been developed for imine synthesis, including quinone-catalyzed oxidative deformylation of amino alcohols and reactions catalyzed by various metals. beilstein-journals.orgnih.govorganic-chemistry.org

| Method | Reactants | Catalyst/Reagent | Product | Reference |

| Condensation | Primary amine and aldehyde/ketone | Acid catalyst | Imine | libretexts.orglibretexts.org |

| Quinone-catalyzed oxidative deformylation | 1,2-amino alcohols and primary amines | Quinone | N-protected imine | beilstein-journals.orgnih.gov |

| Tandem oxidative processes | Amines and alcohols | Various metal catalysts | Imine | nih.gov |

| Reaction with amino acids | Amino acids and aldehydes | Acid catalyst (e.g., acetic acid) | Schiff base | researchgate.net |

The primary amino group can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, typically involves reaction with an alkyl halide, such as methyl iodide. researchgate.netwikipedia.org The resulting quaternary ammonium salts have various applications, for example, as surfactants. wikipedia.org

The oxidation of amino alcohols can be a complex process. While the hydroxyl group is often more susceptible to oxidation, under specific conditions, the amino group can also be oxidized. elsevierpure.commdpi.com The use of specific catalysts can allow for the chemoselective oxidation of either the alcohol or the amine. elsevierpure.comnih.gov For instance, gold catalysts have been studied for the oxidation of amino alcohols, where the reaction conditions can influence whether the alcohol or the amino group is oxidized. mdpi.comresearchgate.net In some cases, oxidation can lead to the elimination of the amino group. mdpi.com

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group (-OH) in this compound can undergo reactions typical of alcohols, such as esterification and etherification. However, the presence of the neighboring amino group can influence its reactivity. alfa-chemistry.com

Esterification of the secondary hydroxyl group in the presence of a primary amine is a challenging transformation due to the higher nucleophilicity of the amine. acs.org Direct acylation would likely lead to the formation of an amide. Therefore, selective O-acylation often requires a protection strategy for the amino group or the use of specific catalysts that favor reaction at the hydroxyl group. acs.orggoogle.com For example, the formation of sulfonic acid salts of amino alcohols allows for their reaction with fatty acids to produce esters. google.com

Etherification of the secondary hydroxyl group can be achieved through reactions like the Williamson ether synthesis. masterorganicchemistry.com This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com Intramolecular etherification could also be a possibility for a molecule like this compound, potentially leading to the formation of a cyclic ether, although this would depend on the conformational feasibility of the ring closure. masterorganicchemistry.com Various catalysts, such as those based on copper or zinc, can promote the etherification of alcohols. organic-chemistry.org

Oxidation Reactions and Product Characterization

The secondary alcohol group in this compound is susceptible to oxidation. Treatment with common oxidizing agents is expected to convert the hydroxyl group into a ketone.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reagents can accomplish this, including chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC, or the Jones reagent), as well as milder, more selective methods like those employing Swern or Dess-Martin periodinane oxidation. In the context of this compound, the presence of the amino group requires careful selection of the oxidant to avoid undesired side reactions, such as oxidation of the amine. researchgate.net

The expected product of the selective oxidation of the secondary alcohol in this compound is 3-(2-Aminoethoxy)butan-2-one .

Table 1: Expected Product of Oxidation

| Starting Material | Oxidizing Agent | Expected Product |

| This compound | Mild Oxidant (e.g., PCC, Dess-Martin Periodinane) | 3-(2-Aminoethoxy)butan-2-one |

Characterization of the resulting ketone would rely on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching absorption around 1715 cm⁻¹ would be indicative of the transformation. Nuclear Magnetic Resonance (NMR) spectroscopy would also show distinct changes, particularly in the downfield shift of the proton alpha to the newly formed carbonyl group.

Dehydration Pathways and Alkene Formation (Mechanistic Studies)

The acid-catalyzed dehydration of this compound is a complex process that can potentially lead to a variety of alkene products through different mechanistic pathways. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).

Carbocation Intermediates and Rearrangements

Following the departure of a water molecule, a secondary carbocation is formed at the C2 position of the butane (B89635) chain. researchgate.net This carbocation is an electrophilic intermediate that can then undergo further reactions.

A key feature of carbocation chemistry is the potential for rearrangements to form more stable carbocations. In the case of the initially formed secondary carbocation from this compound, a 1,2-hydride shift from the C3 position could occur, leading to a more stable tertiary carbocation if a suitable substituent were present. However, with a simple methyl group at C1 and an aminoethoxy group at C3, significant rearrangement of the carbon skeleton is less likely, though the possibility of rearrangement involving the ether oxygen cannot be entirely ruled out under harsh conditions.

Regioselectivity and Stereoselectivity in Dehydration

The elimination of a proton from the carbocation intermediate leads to the formation of an alkene. The position of the double bond is determined by which adjacent proton is removed, a concept known as regioselectivity. For the carbocation derived from this compound, there are two possibilities for proton abstraction: from the C1 methyl group or the C3 methine group.

Zaitsev's Rule: Generally, the more substituted (and therefore more stable) alkene is the major product. Abstraction of a proton from the C3 position would lead to the formation of 1-(2-Aminoethoxy)but-2-ene .

Hofmann's Rule: In cases where a bulky base is used or when there are steric hindrances, the less substituted alkene can be favored. Abstraction of a proton from the C1 methyl group would result in 3-(2-Aminoethoxy)but-1-ene .

Given the typical conditions for acid-catalyzed dehydration, the Zaitsev product is expected to be the major isomer.

Furthermore, the but-2-ene product can exist as geometric isomers (cis/trans or E/Z). The stereoselectivity of the elimination reaction will determine the ratio of these isomers in the product mixture.

Table 2: Potential Alkene Products from Dehydration

| Product Name | Structure | Regiochemical Pathway | Expected Major/Minor (under thermodynamic control) |

| 1-(2-Aminoethoxy)but-2-ene | CH₃CH=CHCH₂OCH₂CH₂NH₂ | Zaitsev | Major |

| 3-(2-Aminoethoxy)but-1-ene | CH₂=CHCH(CH₃)OCH₂CH₂NH₂ | Hofmann | Minor |

Proton Transfer Mechanisms and Acidity Studies

Proton transfer is a fundamental process that will readily occur in this compound, involving both the amino and hydroxyl groups. mdpi.com The acidity of the hydroxyl proton and the basicity of the amino nitrogen are key parameters governing these transfers.

In aqueous solution, an equilibrium will be established where the amino group can be protonated by water to form an ammonium ion, and the hydroxyl group can be deprotonated to form an alkoxide ion. The relative extent of these processes will depend on the pH of the solution.

Intramolecular proton transfer between the amino group and the hydroxyl group is also possible, potentially facilitated by the formation of a transient six-membered ring-like transition state. mdpi.com Such transfers are often mediated by solvent molecules acting as proton shuttles. masterorganicchemistry.com The acidity of the alcohol can be influenced by the presence of the aminoethoxy group through inductive and hydrogen bonding effects.

Bifunctional Reactivity and Synergistic Transformations

The presence of both a nucleophilic amino group and an electrophilic (upon protonation) hydroxyl group on the same molecule opens up the possibility of reactions where both groups participate, leading to unique products.

Intramolecular Cyclization Reactions

Under appropriate conditions, this compound can undergo intramolecular cyclization. For instance, activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) would make the C2 position highly electrophilic. The primary amino group can then act as an intramolecular nucleophile, attacking the C2 carbon to form a six-membered morpholine (B109124) ring derivative.

The likely product of such a reaction, following an intramolecular SN2 reaction, would be 2,5-dimethylmorpholine . The stereochemistry of the starting material would influence the stereochemistry of the resulting cyclic product.

Table 3: Potential Intramolecular Cyclization Product

| Reaction Type | Activating Agent for OH | Product Name |

| Intramolecular Nucleophilic Substitution | Tosyl chloride, Mesyl chloride | 2,5-Dimethylmorpholine |

This type of cyclization is a powerful tool in organic synthesis for the construction of heterocyclic compounds.

Formation of Novel Heterocyclic Scaffolds in Organic Synthesis

The synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, providing access to a vast array of molecular architectures with diverse functions. The bifunctional nature of this compound, possessing a primary amine, a secondary alcohol, and an ether linkage, theoretically makes it a candidate for intramolecular cyclization reactions to form various heterocyclic systems. Potential cyclization pathways could involve the reaction of the primary amine with the hydroxyl group, or reactions involving the ether linkage under specific conditions, to form substituted morpholines, oxazolidines, or other related heterocyclic structures.

However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the use of this compound as a precursor for the formation of novel heterocyclic scaffolds. Searches of chemical databases and scholarly articles did not yield any specific examples of its application in this context.

While the general principles of heterocyclic synthesis suggest that aminoalcohols can be cyclized to form heterocycles such as morpholines and oxazolidines, there is no specific data available in the reviewed literature concerning the reaction conditions, catalysts, or the specific heterocyclic products that would be formed from this compound. The steric hindrance from the methyl groups on the butanol backbone and the specific reactivity of the ether linkage may influence potential cyclization pathways, but without experimental data, any proposed schemes remain speculative.

Therefore, the formation of novel heterocyclic scaffolds using this compound as a starting material is an area that has not been explored in the available scientific literature.

Stereochemical Investigations and Chiral Properties

Analysis of Stereoisomers and Enantiomeric Purity

The two stereoisomers of butan-2-ol are enantiomers, designated as (R)-butan-2-ol and (S)-butan-2-ol. These molecules are identical in most physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. study.com One enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. study.com A 1:1 mixture of both enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out. doubtnut.com

The enantiomeric purity, or enantiomeric excess (ee), of a sample of butan-2-ol is a measure of the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis and is calculated from the observed specific rotation of the sample compared to the specific rotation of the pure enantiomer. doubtnut.com

Methods for Determining Enantiomeric Purity:

Polarimetry: This classical technique measures the angle of rotation of plane-polarized light caused by a sample. The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]max) * 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. For example, pure (S)-(+)-butan-2-ol has a specific rotation [α]²⁰D of +13.9°. doubtnut.com

Chiral Chromatography: Gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful method for separating and quantifying the enantiomers of butan-2-ol. mdpi.comnih.gov The two enantiomers interact differently with the chiral selector in the column, leading to different retention times and allowing for their baseline separation and accurate quantification. mdpi.comgcms.cz

| Technique | Principle | Typical Application |

|---|---|---|

| Polarimetry | Measures the rotation of plane-polarized light. The magnitude of rotation is proportional to the concentration of the excess enantiomer. | Bulk sample analysis; determination of enantiomeric excess (ee). |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation with different retention times. | Accurate quantification of the ratio of (R)- and (S)-enantiomers in a mixture. |

| NMR Spectroscopy with Chiral Derivatizing Agents | Enantiomers are converted into diastereomers with a chiral agent, resulting in distinguishable signals in the NMR spectrum. | Determination of enantiomeric composition and absolute configuration. |

Determination of Absolute and Relative Configuration

The absolute configuration describes the precise three-dimensional arrangement of atoms at the chiral center, designated by the Cahn-Ingold-Prelog priority rules as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). pearson.com For butan-2-ol, the priority of the substituents on the C2 stereocenter is: -OH > -CH₂CH₃ > -CH₃ > -H.

There is no direct theoretical correlation between the (R)/(S) designation and the (+)/(-) direction of optical rotation; this relationship must be determined experimentally. pearson.com For butan-2-ol, the relationship has been established as:

(S)-butan-2-ol is dextrorotatory (+) .

(R)-butan-2-ol is levorotatory (-) .

Methods for Determining Absolute Configuration:

X-ray Crystallography: While powerful, this method requires converting the liquid alcohol into a solid crystalline derivative with a known chiral reference.

Chemical Correlation: The configuration can be determined by chemically converting the molecule, without affecting the stereocenter, to a compound of known absolute configuration.

NMR Spectroscopy: This is a common and effective method. By reacting butan-2-ol with a chiral derivatizing agent (CDA), such as Mosher's acid, a pair of diastereomers is formed. ntu.edu.sg These diastereomers have different NMR spectra, and the differences in chemical shifts can be analyzed to deduce the absolute configuration of the original alcohol. nih.govscielo.br

The relative configuration describes the stereochemical relationship between two or more stereocenters within a molecule. As butan-2-ol has only one stereocenter, this term is primarily relevant when it is part of a larger molecule with additional chiral centers.

Conformational Analysis and Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers or rotamers) that result from rotation about single bonds. For butan-2-ol, rotations around the C2-C3 bond and the C2-O bond give rise to several possible conformers with different potential energies. researchgate.netwolfram.com

Computational studies, often using ab initio or Density Functional Theory (DFT) methods, are employed to model the potential energy surface and identify the most stable conformers. researchgate.net These studies are complemented by experimental techniques like microwave spectroscopy, which can identify and characterize different conformers present in the gas phase. ox.ac.uk

Research has shown that for butan-2-ol, there are multiple stable conformers. The relative energies are influenced by steric hindrance and intramolecular interactions (e.g., hydrogen bonding). A study combining microwave spectroscopy and ab initio calculations identified at least six conformers of butan-2-ol in a helium-based supersonic expansion, with calculated barriers to interconversion between them. ox.ac.uk The most stable conformers are typically those in a gauche or anti arrangement, which minimize steric repulsion between the bulky methyl and ethyl groups. wolfram.com

| Conformer | Dihedral Angle (CH₃-C2-C3-CH₃) | Relative Energy | Key Feature |

|---|---|---|---|

| Anti | ~180° | Lowest | Methyl and ethyl groups are furthest apart, minimizing steric strain. |

| Gauche | ~60° | Slightly higher than Anti | Methyl and ethyl groups are in proximity, leading to some steric interaction. |

| Eclipsed | ~0°, ~120° | Highest (Transition States) | Groups are directly aligned, maximizing torsional and steric strain. Represents energy barriers between staggered conformers. |

Application as a Chiral Auxiliary or Resolving Agent in Synthetic Chemistry

While butan-2-ol itself is not commonly used as a chiral auxiliary, its enantiomers are classic examples of chiral building blocks and can be used as resolving agents . A resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent can be chemically removed to yield the separated, pure enantiomers of the original compound.

More direct application has been demonstrated in chiral recognition and separation. For example, porous coordination polymers (PCPs) containing chiral centers have been shown to exhibit different sorption capacities for the (R) and (S) isomers of 2-butanol. researchgate.net This difference in interaction allows for the chromatographic separation of the racemic alcohol, where the chiral polymer acts as the stationary phase to resolve the enantiomers. researchgate.net This principle is fundamental to the use of chiral molecules in separating other racemates.

Advanced Spectroscopic and Structural Elucidation Methods for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For a molecule with the complexity of 3-(2-Aminoethoxy)butan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete resonance assignment and structural confirmation.

1D and 2D NMR for Complex Structure Determination and Linkage Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms, leading to a predictable distribution of resonances. For instance, protons closer to the hydroxyl and amino groups will appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment, allowing for the clear identification of the different carbon atoms in the butanol and aminoethoxy fragments.

2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart, which is crucial for establishing the linkage between the butan-2-ol and the 2-aminoethoxy moieties.

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system, which can be useful for distinguishing the protons of the butanol fragment from those of the aminoethoxy group. doi.org

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from butan-2-ol and 2-(2-aminoethoxy)ethanol, is provided below. Current time information in Bangalore, IN.nih.govnih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~1.15 (d) | ~23.0 |

| 2 | ~3.70 (m) | ~70.0 |

| 3 | ~3.40 (m) | ~78.0 |

| 4 | ~1.10 (d) | ~18.0 |

| 1' | ~3.60 (t) | ~72.0 |

| 2' | ~2.85 (t) | ~41.0 |

| OH | Variable | - |

| NH₂ | Variable | - |

Note: Predicted values are based on analogous structures and may vary depending on solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet.

Variable Temperature NMR and Dynamic Studies

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes and hydrogen bonding. cdnsciencepub.comrsc.orgnih.govnih.gov For a flexible molecule like this compound, which contains rotatable bonds and hydrogen-bonding functional groups, VT-NMR can provide significant insights.

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. For example, the protons of the hydroxyl and amino groups are expected to show temperature-dependent chemical shifts due to changes in hydrogen bonding strength and exchange rates with residual water or other protic species in the solvent.

Furthermore, restricted rotation around the C-O and C-N bonds could lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of interconversion between these conformers would increase, leading to the coalescence of separate signals into a time-averaged signal. Analysis of these coalescence phenomena can provide quantitative information about the energy barriers to rotation. cdnsciencepub.com

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. wikipedia.orgiisc.ac.inescholarship.org The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones.

In the context of this compound, DOSY can be used to study intermolecular interactions, such as self-association through hydrogen bonding. researchgate.net If the molecule forms dimers or larger aggregates in solution, the measured diffusion coefficient will be smaller than that of the monomeric species. By performing DOSY experiments at different concentrations and temperatures, it is possible to gain qualitative and even quantitative information about the extent of molecular association. This technique is particularly useful for confirming the monomeric or aggregated state of the compound in solution, which can be crucial for understanding its chemical reactivity and physical properties. nih.govmdpi.com

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is extensively used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.

Fragmentation Pathways and Isotopic Labeling Studies

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. wikipedia.orgmiamioh.edu

For this compound, several fragmentation pathways can be predicted based on the functional groups present:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols. This would lead to the loss of an ethyl group or a methyl group from the butanol moiety. ksu.edu.sabldpharm.com Similarly, α-cleavage next to the nitrogen atom of the amino group is characteristic for amines. libretexts.orgeuropeanpharmaceuticalreview.com

Cleavage of the Ether Linkage: The C-O bond of the ether can undergo cleavage, leading to fragments corresponding to the butan-2-ol and aminoethoxy moieties.

Loss of Small Neutral Molecules: The loss of water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group are also common fragmentation pathways.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹⁸O for ¹⁶O), can be invaluable for confirming these fragmentation pathways. By observing the mass shifts in the fragment ions, the exact origin of each fragment can be determined.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 118 | [M - CH₃]⁺ | α-Cleavage at butanol moiety |

| 104 | [M - C₂H₅]⁺ | α-Cleavage at butanol moiety |

| 88 | [CH₃CH(OH)CH(CH₃)]⁺ | Cleavage of ether C-O bond |

| 74 | [HOCH₂CH₂NH₂]⁺ | Cleavage of ether C-O bond |

| 45 | [CH₃CHOH]⁺ | α-Cleavage |

| 44 | [CH₂=NHCH₂]⁺ | α-Cleavage at amino group |

| 30 | [CH₂=NH₂]⁺ | α-Cleavage at amino group |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Hyphenated Techniques (e.g., LC-MS for Reaction Monitoring and Purity Assessment in Research)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com This technique is widely used in research for monitoring the progress of chemical reactions and for assessing the purity of synthesized compounds. rsc.orgresearchgate.netresearchgate.netnih.govthermofisher.com

In the synthesis of this compound, LC-MS can be used to:

Monitor Reaction Progress: By analyzing small aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the desired product and any byproducts can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. researchgate.net

Assess Product Purity: After the reaction is complete and the product has been isolated, LC-MS can be used to determine its purity. The presence of any residual starting materials or byproducts can be readily detected and quantified. chromatographyonline.com

Identify Impurities: The mass spectrometer can provide molecular weight information for any impurities, which, along with their retention times, can aid in their identification. Tandem mass spectrometry (MS/MS) can be used to obtain structural information about these impurities by analyzing their fragmentation patterns. europeanpharmaceuticalreview.comnih.gov

The use of LC-MS in a research setting ensures the efficient development of synthetic routes and guarantees the quality and purity of the final compound. europeanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

As of the current literature review, no publicly available X-ray crystallography data for the solid-state structure of this compound has been reported. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. libretexts.orgwikipedia.org The process involves crystallizing a pure sample and exposing it to an X-ray beam. The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov While this method has been fundamental in elucidating the structures of countless chemical compounds, including complex biological molecules like proteins and nucleic acids, its application is contingent on the ability to grow a single crystal of suitable quality. libretexts.orgnih.gov Should a crystalline form of this compound be prepared in the future, X-ray diffraction analysis would provide definitive insights into its solid-state conformation and packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a crucial tool for the identification of functional groups within a molecule. rsc.orgmdpi.com These methods probe the vibrational and rotational energy levels of molecules, providing a unique spectral "fingerprint". spectroscopyonline.comspecac.com While a specific, complete experimental spectrum for this compound is not detailed in the available research, a comprehensive analysis of its expected spectral features can be derived from the characteristic frequencies of its constituent functional groups: a hydroxyl (-OH) group, an amino (-NH2) group, and an ether (C-O-C) linkage.

The infrared spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. specac.comdocbrown.info The broadness of this peak is a characteristic result of intermolecular hydrogen bonding. specac.comdocbrown.info The N-H stretching vibrations of the primary amine group are also anticipated in a similar region, typically appearing as two distinct, medium-intensity peaks for the symmetric and asymmetric stretches between 3200 and 3400 cm⁻¹. specac.com

Raman spectroscopy, a complementary technique, is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com Therefore, the C-C backbone and C-H symmetric stretching and bending modes would be prominent in the Raman spectrum of this compound. The C-O-C symmetric stretch of the ether group would also be expected to show a distinct Raman signal. While IR spectroscopy is excellent for detecting polar functional groups like -OH and -NH2, Raman spectroscopy can provide additional structural information, especially regarding the carbon skeleton. spectroscopyonline.com

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal | Reference |

| Alcohol (-OH) | O-H Stretch | 3200–3550 (Strong, Broad) | Weak | specac.comdocbrown.info |

| C-O Stretch | ~1050 (Sharp) | Present | specac.com | |

| Amine (-NH₂) | N-H Stretch | 3200–3400 (Medium, two peaks) | Present | specac.com |

| N-H Bend | 1550-1650 (Medium) | Present | researchgate.net | |

| C-N Stretch | 1029–1200 (Medium) | Present | specac.com | |

| Ether (C-O-C) | C-O-C Stretch | 1000–1300 (Strong, Sharp) | Present (Symmetric) | rockymountainlabs.com |

| Alkane (C-H) | C-H Stretch | 2850–3000 (Strong) | Strong | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly useful for balancing computational cost and accuracy, making them suitable for studying molecules of this size.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Key to understanding this is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 3-(2-Aminoethoxy)butan-2-ol, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich regions with lone pairs of electrons. These sites represent the molecule's capacity to act as an electron donor. Conversely, the LUMO is anticipated to be distributed across the C-O and C-N antibonding orbitals, indicating regions susceptible to receiving electrons in a chemical reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Quantum chemical calculations can provide quantitative values for these electronic properties, as illustrated in the hypothetical data below.

| Calculated Property | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Dipole Moment (μ) | 2.8 D | A measure of the overall polarity of the molecule. |

Reactivity Predictions and Transition State Analysis

The electronic properties derived from quantum chemical calculations are instrumental in predicting a molecule's reactivity. electrochemsci.org The distribution of the HOMO and LUMO, along with the calculated electrostatic potential map, can identify sites prone to electrophilic and nucleophilic attack. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are predicted to be the primary nucleophilic centers. Electrophilic attack would likely target these electron-rich areas.

Furthermore, computational methods can be used to model reaction mechanisms and determine the energies of transition states. dntb.gov.ua This allows for the prediction of reaction barriers and, consequently, reaction rates. For instance, a potential intramolecular reaction for this molecule could be a cyclization reaction, where the amino group attacks one of the carbon atoms, or an intermolecular condensation. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of reaction feasibility.

| Hypothetical Reaction | Predicted Activation Energy (Ea) | Plausibility |

|---|---|---|

| Intermolecular Dehydration (Alcohol + Alcohol) | 35-45 kcal/mol | High energy barrier; likely requires acid catalysis. |

| Intramolecular SN2 Cyclization (Amino group attacking C-O) | 25-35 kcal/mol | Moderate energy barrier; formation of a morpholine (B109124) derivative. |

| Protonation of Amino Group | < 5 kcal/mol | Low energy barrier; highly favorable in protic solvents. |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemistry is widely used to predict spectroscopic properties, which can be crucial for structure elucidation. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.net These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei that can be compared with experimental data to confirm or determine the molecular structure.

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. For example, the protons on the carbon bearing the hydroxyl group would be shifted downfield compared to other alkyl protons. Similarly, the protons on the carbons adjacent to the ether oxygen and the amino nitrogen would also experience a downfield shift due to the electronegativity of these atoms. The ¹³C NMR spectrum would show a similar trend, with carbons bonded to heteroatoms appearing at higher chemical shifts.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-C(OH) | 1.15 (d) | 18.5 |

| CH(OH) | 3.80 (m) | 72.0 |

| CH(O-ether)-CH₃ | 1.25 (d) | 19.5 |

| CH(O-ether) | 3.50 (m) | 78.5 |

| O-CH₂-CH₂-N | 3.65 (t) | 70.0 |

| CH₂-N | 2.90 (t) | 41.5 |

| OH | 2.50 (br s) | - |

| NH₂ | 1.80 (br s) | - |

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics and intermolecular interactions.

Conformational Preferences and Solvent Effects

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) that result from these rotations. chemistrysteps.com MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. The relative populations of these conformers are determined by their free energies.

Key rotations would be around the C-C, C-O, and C-N bonds. A particularly important aspect to investigate would be the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen, or the ether oxygen. acs.org Such an interaction could significantly stabilize certain conformations, leading to a more compact structure.

Solvent effects are crucial for understanding the behavior of this molecule in a realistic environment. MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of how the solvent influences conformational preferences. In a polar solvent like water, conformations that maximize hydrogen bonding with the solvent may be favored over those stabilized by intramolecular hydrogen bonds.

| Hypothetical Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Extended (Anti) | ~180° for C-C-O-C | 0.0 (Reference) | Linear arrangement of the backbone. |

| Gauche 1 | ~60° for C-C-O-C | +0.8 | A folded conformation. |

| Intramolecular H-Bond (OH···N) | Specific combination | -1.5 | Stabilized by an internal hydrogen bond. |

| Intramolecular H-Bond (OH···O-ether) | Specific combination | -0.5 | Weaker internal hydrogen bond. |

Intermolecular Interactions and Hydrogen Bonding

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (-OH, -NH₂, -O-) makes this compound capable of forming a complex network of intermolecular hydrogen bonds. mdpi.com MD simulations are ideal for characterizing these interactions in the liquid phase or in solution.

Simulations can quantify the number and lifetime of hydrogen bonds between solute molecules and between the solute and solvent. The radial distribution function (RDF) can be calculated to determine the average distance and coordination number of, for example, water molecules around the amino and hydroxyl groups. This provides a detailed picture of the local solvation structure. The strength of these interactions influences many macroscopic properties, such as viscosity, boiling point, and solubility.

| Interaction Type | Donor Group | Acceptor Group | Expected Strength |

|---|---|---|---|

| Solute-Solute | -OH | -NH₂ | Strong |

| Solute-Solute | -NH₂ | -OH | Moderate |

| Solute-Solvent (Water) | -OH | H₂O | Strong |

| Solute-Solvent (Water) | H₂O | -NH₂ | Strong |

| Solute-Solvent (Water) | H₂O | -O- (ether) | Moderate |

Graph Machine Based-QSAR Approaches for Modeling Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. gu.senih.gov In recent years, the integration of graph theory and machine learning has led to the development of sophisticated graph-based QSAR approaches. These methods represent molecules as graphs, where atoms are nodes and bonds are edges, allowing for a more intuitive and detailed representation of molecular topology. acs.orgslideshare.net

Graph-based methodologies in QSAR are particularly powerful as they can capture intricate structural features and relationships within a molecule that are not easily described by traditional numerical descriptors. acs.orgslideshare.net These approaches utilize various topological indices, which are numerical values derived from the molecular graph that characterize its structure. slideshare.net

Detailed Research Findings

While specific graph machine-based QSAR studies on this compound are not available in the current body of scientific literature, extensive research on structurally related compounds, such as β-amino alcohols and other amino alcohol ethers, provides valuable insights into how these computational methods are applied. mdpi.comnih.gov

A common approach involves the use of Wiener-type descriptors, which are calculated from the distances between all pairs of vertices (atoms) in the molecular graph. acs.orgnih.gov These descriptors have proven effective in modeling the acute toxicity of various organic compounds. nih.gov Other topological indices, such as connectivity indices and shape indices, are also frequently employed to capture different aspects of the molecular structure. slideshare.nethufocw.org

Machine learning algorithms are then utilized to build the QSAR model by identifying the mathematical relationship between the calculated graph-based descriptors and the experimental property of interest. A variety of machine learning techniques have been applied in this context, including multiple linear regression, support vector machines, and random forests. nih.govacs.org These methods can handle the complexity and high dimensionality of the descriptor data to generate predictive models. acs.org

For instance, a study on the oxidative degradation of amines, a class of compounds related to this compound, developed predictive models using both multiple linear regression and a machine learning approach called CatBoost. nih.govacs.org The models were trained on a dataset of 27 different amines and were able to predict their degradation rates based on their chemical structures. nih.govacs.org The machine learning model demonstrated a very high level of accuracy. nih.govacs.org

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. The table below provides examples of common graph-based and other molecular descriptors that are often used in QSAR studies of amino alcohols and related compounds.

| Descriptor Class | Descriptor Name | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Sum of distances between all pairs of atoms. |

| Topological | Molecular Connectivity Indices | Branching and connectivity of the molecular skeleton. |

| Topological | Kappa Shape Indices | Molecular shape and size. |

| Electronic | Dipole Moment | Polarity of the molecule. |

| Physicochemical | LogP | Lipophilicity (n-octanol/water partition coefficient). |

The performance of a QSAR model is evaluated using various statistical metrics. The table below shows typical performance metrics for QSAR models developed for predicting the properties of amines, which are structurally analogous to the target compound.

| Model Type | R² (Coefficient of Determination) | Average Absolute Deviation (AAD) |

|---|---|---|

| Multiple Linear Regression | 0.85 | 22.2% |

| CatBoost Machine Learning | Not Reported | 0.3% |

These findings from studies on related compounds underscore the potential of graph machine-based QSAR approaches for modeling the chemical properties of this compound. By representing the molecule as a graph and applying powerful machine learning algorithms, it is possible to develop predictive models for various endpoints of interest, which can guide further experimental investigation and chemical design.

Applications As a Chemical Building Block and Intermediate in Academic Research

Use in Advanced Analytical Chemistry Research (e.g., as a derivatizing agent for specific analyses)

Further research into analogous structures or related amino ether alcohols might provide insights into the potential, though currently unproven, applications of 3-(2-Aminoethoxy)butan-2-ol. However, without direct studies, any such discussion would be purely speculative and fall outside the scope of this report.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies and Catalytic Routes

The development of efficient and selective synthetic methods is paramount to unlocking the potential of 3-(2-Aminoethoxy)butan-2-ol. Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and sustainable catalytic approaches.

One promising avenue is the application of photocatalysis and radical-mediated C-H functionalization . cdnsciencepub.com These methods offer the potential for direct and regioselective introduction of the aminoethoxy group onto a butanol framework, or vice-versa. For instance, a radical relay chaperone strategy could be adapted, where a derivative of butan-2-ol is transiently modified to direct a radical amination to the desired position. cdnsciencepub.com

Another area of intense interest is the use of heterogeneous catalysis . The development of solid catalysts, such as modified zeolites or metal-organic frameworks, could facilitate the continuous-flow synthesis of this compound. nih.gov This approach not only enhances reaction efficiency and simplifies product purification but also aligns with the principles of green chemistry by enabling catalyst recycling. youtube.com

Furthermore, biocatalysis , employing enzymes or whole-cell systems, presents a powerful tool for the enantioselective synthesis of specific stereoisomers of this compound. youtube.com Directed evolution could be used to tailor enzymes for this specific transformation, offering high selectivity under mild reaction conditions. youtube.com

| Synthetic Methodology | Potential Advantages | Key Research Challenges |

| Photocatalytic C-H Amination | High selectivity, mild conditions | Catalyst design, control of side reactions |

| Heterogeneous Catalysis | Continuous flow, catalyst recycling | Catalyst stability and deactivation |

| Biocatalysis | High enantioselectivity, green process | Enzyme discovery and engineering |

This table presents a summary of potential advanced synthetic methodologies for this compound and is for illustrative purposes.

Investigation of Undiscovered Reactivity and Transformation Pathways

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, suggests a diverse range of chemical transformations that remain to be explored.

A key area for investigation is the intramolecular cyclization of this compound. Depending on the reaction conditions and catalysts employed, a variety of heterocyclic structures could be accessed. For example, acid-catalyzed dehydration could lead to the formation of morpholine (B109124) derivatives. Understanding the factors that control the regioselectivity of such cyclizations is a critical research objective. capes.gov.br

The presence of the ether linkage also opens up possibilities for rearrangement reactions . Under specific catalytic conditions, cleavage and reformation of the C-O bond could lead to novel molecular scaffolds. The development of catalysts that can selectively activate the ether C-O bond in the presence of the alcohol and amine functionalities would be a significant synthetic advancement.

Furthermore, the amino and hydroxyl groups can serve as handles for polymerization reactions . This compound could act as a monomer or a cross-linking agent in the synthesis of novel polyethers, polyamines, or polyurethanes with tailored properties for applications in materials science.

| Transformation Pathway | Potential Products | Controlling Factors |

| Intramolecular Cyclization | Morpholine derivatives | Catalyst, temperature, solvent |

| Ether Bond Rearrangement | Novel molecular scaffolds | Catalyst design, reaction conditions |

| Polymerization | Polyethers, polyamines | Initiator, monomer concentration |

This table outlines potential reactivity pathways for this compound and is for illustrative purposes.

Development of Advanced Computational Modeling Approaches for Structure-Reactivity Relationships

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new chemical entities. For this compound, these approaches can provide valuable insights into its structure, properties, and reactivity.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to elucidate the conformational landscape of the molecule, identify the most stable conformers, and predict its spectroscopic properties. These calculations can also be used to model reaction mechanisms, determine transition state energies, and predict the regioselectivity of various transformations.

Quantitative Structure-Activity Relationship (QSAR) studies could be developed for a series of related aminoalkoxy alcohols. google.com By correlating structural descriptors with experimentally determined properties (e.g., catalytic activity, corrosion inhibition efficiency), predictive models can be built. These models can then be used to virtually screen new derivatives of this compound with enhanced performance characteristics.

Molecular dynamics simulations can be utilized to study the interactions of this compound with surfaces or macromolecules. This is particularly relevant for understanding its performance as a corrosion inhibitor, where its adsorption on metal surfaces plays a crucial role. scirp.orgresearchgate.net

Sustainable Synthesis and Application Development in Non-Clinical Fields

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in a variety of non-clinical fields, with a focus on sustainability.

A significant area of potential is its use as a corrosion inhibitor . Amino alcohols are known to be effective in protecting metallic surfaces from corrosion, particularly in reinforced concrete. cdnsciencepub.comscirp.orgresearchgate.net Future research could focus on evaluating the efficacy of this compound in this application, optimizing its formulation, and understanding its mechanism of action at the molecular level. epa.gov

In the field of materials science , this compound could serve as a building block for functional polymers and materials. Its ability to chelate metal ions could be exploited for applications in water treatment and environmental remediation. alfa-chemistry.com Furthermore, its incorporation into polymer backbones could enhance properties such as thermal stability and hydrophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-Aminoethoxy)butan-2-ol, and what critical parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution of a hydroxyl group in 2-butanol derivatives with a protected aminoethoxy group. For example, tert-butyl carbamate (Boc) protection of the amine (e.g., 3-(Boc-amino)-2-butanol in ) can prevent unwanted side reactions. Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. Post-synthesis, Boc deprotection using trifluoroacetic acid (TFA) yields the free amine. Optimization of stoichiometry and purification via column chromatography is critical to achieve >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and ether linkages. For example, the ethoxy group’s protons typically resonate at δ 3.4–3.7 ppm, while the amine protons appear as broad peaks at δ 1.5–2.5 ppm. High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and mass spectrometry (LC-MS) are recommended for purity assessment. Differential Scanning Calorimetry (DSC) can further verify thermal stability .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the primary amine group. Storage under inert gas (argon or nitrogen) in airtight containers at –20°C is advised. Desiccants like silica gel should be used to prevent moisture absorption. Stability studies under accelerated conditions (40°C/75% relative humidity) over 4 weeks can predict shelf life. Regular NMR and HPLC monitoring are necessary to detect degradation products such as oxidized amines or ether cleavage byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Discrepancies in reactivity may arise from solvent effects or competing pathways. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while protic solvents (e.g., ethanol) may stabilize intermediates. Kinetic studies using in-situ infrared (IR) spectroscopy or stopped-flow techniques can identify rate-determining steps. Computational modeling (DFT) of transition states may clarify steric or electronic influences on reactivity .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation of hydroxyl/amine groups) improves volatility for low-level impurity detection. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can identify metal catalysts (e.g., Pd, Ni) from synthetic steps. For chiral impurities, chiral HPLC or Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns is recommended .

Q. How does this compound function as a linker in PROTACs, and what design parameters optimize its efficacy?

- Methodological Answer : The aminoethoxy group enables conjugation to E3 ligase ligands, while the butanol backbone provides flexibility for ternary complex formation. Molecular Dynamics (MD) simulations can model linker length and rigidity effects on target protein degradation efficiency. In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) validate binding affinities. Comparative studies with PEG-based linkers (e.g., ) may reveal trade-offs between hydrophilicity and proteasome recruitment .

Q. What strategies mitigate the ecological risks of this compound in laboratory waste streams?